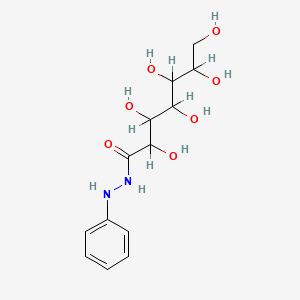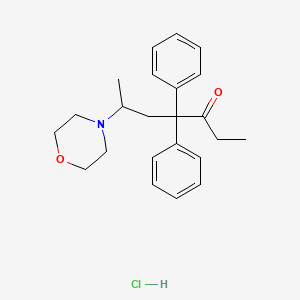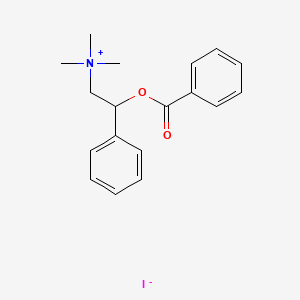
Ammonium, (beta-benzoyloxyphenethyl)trimethyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound NIOSH/BR1578010 Ammonium, (beta-hydroxyphenethyl)trimethyl-, iodide, benzoate (ester) . It has a molecular formula of C18-H22-N-O2.I and a molecular weight of 411.31 . This compound is primarily recognized for its applications in the field of medicine, particularly as a drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (beta-hydroxyphenethyl)trimethyl-, iodide, benzoate (ester) involves the esterification of benzoic acid with the corresponding ammonium salt. The reaction typically requires an acidic catalyst and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, (beta-hydroxyphenethyl)trimethyl-, iodide, benzoate (ester): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in polar solvents like water or alcohols, with the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted ammonium salts.
Applications De Recherche Scientifique
Ammonium, (beta-hydroxyphenethyl)trimethyl-, iodide, benzoate (ester): has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties and potential use in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Ammonium, (beta-hydroxyphenethyl)trimethyl-, iodide, benzoate (ester) involves its interaction with specific molecular targets in the body. It acts by binding to receptors or enzymes, thereby modulating their activity. This interaction leads to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium, (beta-hydroxyphenethyl)trimethyl-, chloride, benzoate (ester)
- Ammonium, (beta-hydroxyphenethyl)trimethyl-, bromide, benzoate (ester)
- Ammonium, (beta-hydroxyphenethyl)trimethyl-, fluoride, benzoate (ester)
Uniqueness
Ammonium, (beta-hydroxyphenethyl)trimethyl-, iodide, benzoate (ester): is unique due to its specific iodide ion, which imparts distinct chemical and pharmacological properties compared to its chloride, bromide, and fluoride counterparts. The iodide ion can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
73664-20-7 |
|---|---|
Formule moléculaire |
C18H22INO2 |
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
(2-benzoyloxy-2-phenylethyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C18H22NO2.HI/c1-19(2,3)14-17(15-10-6-4-7-11-15)21-18(20)16-12-8-5-9-13-16;/h4-13,17H,14H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
JHRCBERGOHNJLQ-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


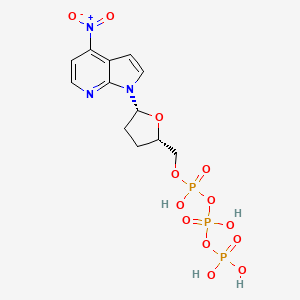


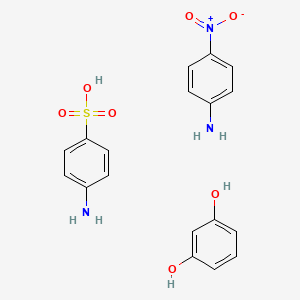

![2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12805981.png)

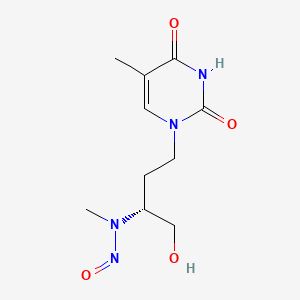
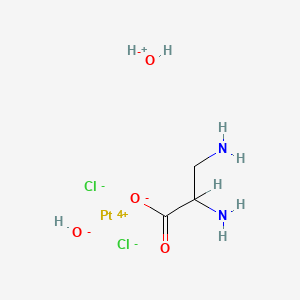
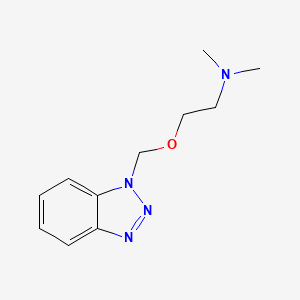
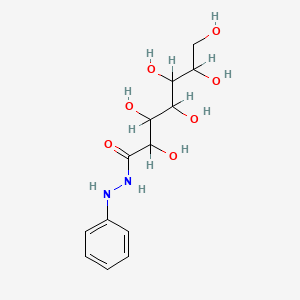
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12806005.png)
